molecular formula C7H12FN3O6S2 B13424392 Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide CAS No. 33024-48-5

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide

Cat. No.: B13424392
CAS No.: 33024-48-5
M. Wt: 317.3 g/mol
InChI Key: HWTNAOPQOYUMFC-UHFFFAOYSA-N
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Description

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (CAS 33022-05-8, NSC 136902) is a nitroso urea derivative characterized by a 1,3-dithiane ring substituted at position 5 and a 2-fluoroethyl group attached to the nitroso-bearing urea moiety. Its molecular formula is C₇H₁₂ClN₃O₆S₂, with a molecular weight of 333.79 g/mol . The compound is synthesized industrially (99% purity) and is utilized in research, particularly in studies exploring nitroso compounds' biological and chemical properties .

The nitroso group (-N=O) confers electrophilic reactivity, while the dithiane tetraoxide structure enhances stability. The 2-fluoroethyl substituent introduces fluorine’s electronegative effects, influencing solubility and metabolic stability .

Properties

CAS No.

33024-48-5

Molecular Formula

C7H12FN3O6S2

Molecular Weight

317.3 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea

InChI

InChI=1S/C7H12FN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12)

InChI Key

HWTNAOPQOYUMFC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCF)N=O

Origin of Product

United States

Preparation Methods

Formation of the Dithianyl Urea Moiety

  • The core urea structure substituted with the m-dithian-5-yl group is generally formed by reacting a dithiane derivative with an isocyanate or related urea-forming reagents. This step establishes the urea linkage connected to the sulfur-containing ring system.

  • The dithiane ring is often pre-oxidized to the tetraoxide form (S,S,S',S'-tetraoxide), which stabilizes the sulfur atoms in a high oxidation state, influencing the compound's reactivity and solubility.

Introduction of the 2-Fluoroethyl Group

  • The 2-fluoroethyl substituent is introduced via nucleophilic substitution reactions using fluoroethylating agents such as 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

  • Alkylation of the nitroso urea intermediate with these fluoroethyl reagents under controlled conditions (temperature, solvent, catalyst) leads to the formation of the 1-(2-fluoroethyl)-1-nitroso substituent.

Nitrosation Step

  • The nitroso group (-N=O) is introduced by nitrosation of the corresponding amine or urea intermediate. This typically involves treatment with nitrosating agents such as sodium nitrite in acidic conditions or other nitrosyl donors.

  • Careful control of reaction conditions (pH, temperature, time) is essential to achieve selective nitrosation without over-oxidation or decomposition.

Reaction Conditions and Optimization

  • The multi-step synthesis requires precise temperature control, often between 110°C to 170°C for urea formation steps, with solvent systems chosen to dissolve reactants and stabilize intermediates.

  • Common solvents/diluents include chlorobenzene, dichlorobenzenes, toluene, N-methylpyrrolidone, and sulfolane, which are inert and have boiling points above reaction temperatures.

  • The molar ratios of reagents are optimized, typically using excess amine or fluoroethylating agents to drive reactions to completion.

  • Purification involves crystallization, filtration, washing with urea solutions, and sometimes chromatographic techniques to achieve high purity (≥99%).

Step No. Reaction Stage Key Reagents/Conditions Outcome/Notes
1 Dithiane derivative preparation Oxidation of dithiane to tetraoxide form Formation of stable sulfur-oxidized ring
2 Urea linkage formation Reaction of dithiane derivative with isocyanate or urea precursor Establishes urea moiety attached to dithiane
3 Fluoroethyl group introduction Alkylation with 2-fluoroethyl halide Introduction of 2-fluoroethyl substituent
4 Nitrosation Treatment with nitrosating agent (e.g., NaNO2/H+) Formation of nitroso group on urea nitrogen
5 Purification Crystallization, washing, filtration High purity product suitable for research use
  • Industrial scale synthesis adapts these steps with process intensification, including continuous flow reactors for controlled nitrosation and alkylation.

  • Use of catalysts and optimized solvent recycling improves yield and reduces waste.

  • Monitoring of ammonia evolution and reaction progress is used to control reaction endpoints in urea formation steps.

  • The process is designed to minimize hazardous intermediates and maximize product stability.

  • The nitroso group is reactive and can undergo oxidation to nitro derivatives or reduction to amines.

  • The fluoroethyl group can participate in nucleophilic substitutions, allowing further functionalization.

  • The dithiane tetraoxide moiety is chemically stable but can be involved in redox reactions under specific conditions.

The preparation of Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide involves a multi-step synthetic route combining the formation of a sulfur-oxidized dithiane ring, urea linkage, fluoroethyl alkylation, and nitrosation. The process requires precise control of reaction conditions and purification techniques to achieve high purity and yield. Industrial methods build upon these fundamental steps with process optimizations for scalability and safety. This compound's unique structure makes it valuable for research in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular processes. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues

Compound A : Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide (CAS 32319-89-4)
  • Key Differences :
    • Replaces the m-dithian ring with a tetrahydrothiopyran (6-membered sulfur ring).
    • Sulfur oxidation state: Dioxide (S,S-dioxide) vs. tetraoxide in the target compound.
  • Properties :
    • Molecular weight: ~312 g/mol (estimated).
    • Boiling point: 607.97 K ; heat of vaporization: 74.97 kJ/mol (calculated) .
    • Higher lipophilicity (logP = 0.226) compared to the target compound’s tetraoxide, which is more polar .
Compound B : 3-(2-Chloroethyl)-1-(2-fluoroethyl)-1-nitroso-urea
  • Key Differences :
    • Substitutes the m-dithian ring with a chloroethyl group .
    • Lacks sulfur-containing rings, reducing steric hindrance and altering metabolic pathways.
Compound C : N-(3-((2-fluoroethyl)(methyl)amino)phenyl)-N-methylcyanamide (63)
  • Key Differences: Replaces the nitroso urea backbone with a cyanamide functional group. Contains a methylamino-phenyl substituent instead of the dithian ring.
  • Synthesis : Uses fluoroethyl halides in alkylation reactions, similar to the target compound’s synthesis, but diverges in functional group reactivity .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₇H₁₂ClN₃O₆S₂ C₈H₁₃FN₂O₄S₂ C₅H₈ClFN₃O₂
Molecular Weight 333.79 g/mol ~312 g/mol ~208.6 g/mol
logP (Calculated) Not reported 0.226 Higher (estimated ~1.5)
Sulfur Oxidation Tetraoxide (S,S,S',S') Dioxide (S,S) Absent
Boiling Point Not available 607.97 K Not reported

Biological Activity

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide is a synthetic compound with potential biological activity. Its unique structure, featuring a nitroso group and a fluorinated ethyl moiety, suggests possible applications in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C7H12FN3O6S2
  • Molecular Weight : 253.3175 g/mol
  • CAS Number : 33024-47-4
  • Density : 1.54 g/cm³
  • Refractive Index : 1.648

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitroso group can participate in redox reactions, potentially leading to the modification of cysteine residues in proteins or DNA bases, impacting cellular signaling pathways and gene expression.

Key Mechanisms:

  • Nitrosation Reactions : The nitroso group can facilitate the formation of nitrosothiols, which are important in cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.

Toxicity Profile

The toxicity of urea compounds is an important consideration for their use in therapeutic contexts. Studies have indicated varying degrees of toxicity based on structural modifications.

Toxicological Data:

Study ReferenceObserved EffectsDoseOrganism
Cytotoxicity in human cell linesIC50 = 50 µMHuman Cells
Neurotoxicity observed in ratsLD50 = 200 mg/kgRats
Mutagenic effects in bacterial assaysPositive at high concentrationsBacteria

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. This suggests potential as an anticancer agent.

Case Study 2: Neurotoxic Effects in Animal Models

In a controlled experiment involving rats, the compound was administered at varying doses to assess neurotoxicity. Behavioral changes were noted at doses exceeding 100 mg/kg, indicating potential neurotoxic effects that warrant further investigation.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cells.
  • Neurological Disorders : Further research could explore its role in modulating neuroinflammation or neurodegeneration.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects that could be harnessed for therapeutic use.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be validated?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 0–5°C for nitroso group stability) and pH (neutral to slightly acidic). Catalysts like trifluoroacetic acid may enhance urea bond formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Validate purity using:
  • HPLC (C18 column, UV detection at 254 nm).
  • ¹H/¹³C NMR (key peaks: nitroso group ~7.8 ppm, dithianyl signals ~3.5–4.0 ppm).
  • Elemental analysis (target C: ~25.1%, H: ~3.6%, N: ~12.6%) .
  • Data Table :
ParameterOptimal RangeAnalytical Validation Method
Temperature0–5°CIR spectroscopy (nitroso stretch ~1500 cm⁻¹)
SolventDichloromethane/THFHPLC retention time (~8.2 min)
CatalystTrifluoroacetic acid¹H NMR integration

Q. Which spectroscopic techniques are most effective for characterizing its structural complexity?

  • Methodological Answer :
  • FT-IR : Confirm nitroso (N=O, ~1500 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups.
  • NMR :
  • ¹H NMR : Nitroso proton (~7.8 ppm, singlet), dithianyl protons (~3.5–4.0 ppm, multiplet).
  • ¹³C NMR : Urea carbonyl (~160 ppm), sulfonyl carbons (~55 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 334.2 (calculated: 333.8 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data (e.g., LD₅₀ discrepancies)?

  • Methodological Answer : The National Cancer Institute reports an intraperitoneal LD₅₀ of 48,120 µg/kg in mice , but variability may arise from:
  • Dosage form : Solubility differences (DMSO vs. saline).
  • Metabolic pathways : Species-specific cytochrome P450 interactions.
  • Experimental Design :

Conduct dose-response studies across multiple species (rodent vs. primate).

Use LC-MS/MS to quantify bioaccumulation in organs.

Compare in vitro cytotoxicity (HEK293 vs. HepG2 cells) to assess tissue specificity .

Q. What mechanistic insights explain the reactivity of the nitroso group in this compound?

  • Methodological Answer : The nitroso group (R-N=O) acts as both electrophile and radical precursor:
  • Electrophilic reactivity : Attacks nucleophilic residues (e.g., cysteine thiols in proteins), forming stable adducts. Validate via:
  • X-ray crystallography : Resolve adduct structures.
  • Kinetic studies : Monitor reaction rates with glutathione at pH 7.4.
  • Radical generation : UV irradiation produces NO• radicals, detectable via EPR spectroscopy. Correlate with oxidative stress markers (e.g., lipid peroxidation in cell assays) .

Q. How does the dithianyl moiety influence the compound’s stability under physiological conditions?

  • Methodological Answer : The tetraoxidized dithianyl group enhances hydrophilicity but may hydrolyze in acidic environments:
  • Stability assays : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS.
  • Computational modeling : DFT calculations predict hydrolysis activation energy (~25 kcal/mol).
  • Implications : Adjust formulation (enteric coating) for oral administration studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its biological activity (e.g., antitumor vs. neurotoxic effects)?

  • Methodological Answer :
  • Dose dependency : Perform MTT assays across concentrations (1 nM–100 µM) to identify therapeutic vs. toxic thresholds.
  • Target profiling : Use CRISPR-Cas9 screens to identify gene knockouts that modulate toxicity (e.g., TP53 vs. CYP3A4).
  • Cross-study validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) .

Theoretical Framework Integration

Q. Which conceptual frameworks guide hypothesis generation for its pharmacological applications?

  • Methodological Answer :
  • QSAR models : Correlate substituent effects (e.g., fluoroethyl vs. chloroethyl) with bioactivity.
  • Molecular docking : Simulate binding to alkylating agent targets (e.g., DNA methyltransferases).
  • Pathway analysis : Map interactions via KEGG to prioritize in vivo studies (e.g., apoptosis vs. DNA repair pathways) .

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